molecular formula C7H13N3O B2496695 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 952958-76-8

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2496695
CAS No.: 952958-76-8
M. Wt: 155.201
InChI Key: AFTMBKTUAVFFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that contains a pyrazolone ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and pyrazolone functional groups makes it a versatile molecule for chemical modifications and reactions.

Scientific Research Applications

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

Target of Action

The compound “4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one” is structurally similar to “4-(2-Aminoethyl)benzenesulfonamide”, a known inhibitor of Carbonic Anhydrase 2 . This suggests that the compound may also target Carbonic Anhydrase 2, an enzyme that plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Biochemical Pathways

The compound may affect the Carbonic Anhydrase pathway, given its potential target. Carbonic Anhydrase plays a key role in the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is fundamental to many biological processes, including respiration and pH regulation. Inhibition of this enzyme could disrupt these processes, leading to a variety of downstream effects .

Pharmacokinetics

Based on its structural similarity to “4-(2-aminoethyl)benzenesulfonamide”, it’s plausible that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a drug.

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on the extent to which it inhibits Carbonic Anhydrase 2. Inhibition of this enzyme could disrupt pH balance within cells and tissues, potentially leading to a variety of physiological effects. The specific effects would likely depend on the concentration of the compound and the sensitivity of the individual’s cells to changes in ph .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its effectiveness. Additionally, the presence of other molecules could compete with the compound for binding sites, potentially reducing its efficacy .

Safety and Hazards

Safety data sheets for related compounds like 4-(2-aminoethyl)morpholine and 4-(2-aminoethyl)benzenesulfonyl fluoride indicate that they can cause severe skin burns, eye damage, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction typically proceeds as follows:

    Step 1: Condensation of hydrazine derivative with ethyl acetoacetate to form a hydrazone intermediate.

    Step 2: Cyclization of the hydrazone intermediate under acidic or basic conditions to yield the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydropyrazolone derivatives.

    Substitution: Formation of N-substituted pyrazolone derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoethyl)benzenesulfonamide
  • Tyramine
  • Ethanolamine

Comparison

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both an amino group and a pyrazolone ring, which allows for a wide range of chemical modifications and reactions. In contrast, compounds like 4-(2-aminoethyl)benzenesulfonamide and tyramine have different functional groups and structural features, leading to distinct chemical and biological properties. Ethanolamine, while containing an amino group, lacks the heterocyclic ring structure, making it less versatile in certain chemical reactions.

Properties

IUPAC Name

4-(2-aminoethyl)-5-ethyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-2-6-5(3-4-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTMBKTUAVFFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.